2,3,4-Trifluoro-5-formylbenzoic acid
Description
Properties
CAS No. |
926629-49-4 |
|---|---|
Molecular Formula |
C8H3F3O3 |
Molecular Weight |
204.10 g/mol |
IUPAC Name |
2,3,4-trifluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H3F3O3/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1-2H,(H,13,14) |
InChI Key |
DFTBJJRFIONUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)F)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table of Preparation Methods
| Method Description | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct halogenation of 2,3,4-trifluorobenzoic acid | 2,3,4-Trifluorobenzoic acid | I2 or Br2, activated MnO2, oxidizing agent, nitrogen atmosphere, oil bath heating | 60-70 | >98 (HPLC) | High regioselectivity; halogenated intermediates useful for further functionalization |
| Metalation and electrophilic formylation | 2,3,4-Trifluoro-5-halobenzoic acid | LDA, CO2 or formylating agents | Variable | Not specified | Requires low temperature; multi-step; limited direct reports |
| Biginelli cyclization (for related fluorinated formylbenzoic acids) | 2-Fluoro-5-formylbenzoic acid or intermediates | Ytterbium triflate catalyst, urea, other reagents | Not specified | Not specified | Demonstrates utility of formylbenzoic acids in heterocyclic synthesis |
| Novel nitration and oxidation method (for 4-formylbenzoic acid) | 3-Amino-4-hydroxymethylbenzophenone | Potassium nitrate, terbium oxide, reflux, potassium bromide | Improved | Not specified | Shorter reaction time, higher yield; conceptual for fluorinated analogues |
Detailed Analysis and Research Findings
- The direct halogenation method is industrially advantageous due to its simplicity, high yield, and purity, making it the preferred route for preparing halogenated intermediates that can be further transformed into formyl derivatives.
- The absence of purification steps such as recrystallization in some protocols indicates the robustness of the halogenation step and the high selectivity for the 5-position on the trifluorobenzoic acid ring.
- The use of activated manganese dioxide and controlled addition of halogen sources is critical for maintaining reaction efficiency and selectivity.
- Metalation with LDA followed by electrophilic formylation, while less documented specifically for 2,3,4-trifluoro-5-formylbenzoic acid, is a plausible synthetic route based on analogous chemistry reported for related fluorinated benzoic acids.
- The Biginelli cyclization approach, though more focused on downstream heterocyclic synthesis, underscores the synthetic accessibility and reactivity of fluorinated formylbenzoic acids in medicinal chemistry contexts.
- Novel synthetic methods reported for non-fluorinated formylbenzoic acids suggest potential for adaptation to fluorinated systems, which could improve yields and reduce reaction complexity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-withdrawing effects of fluorine atoms and the formyl group direct electrophilic attacks to specific positions. Key reactions include:
Halogenation
-
Bromination : Reacts with bromine (Br₂) in the presence of MnO₂ and H₂SO₄ at 90°C to yield 5-bromo-2,3,4-trifluorobenzoic acid (98.2% purity, 63% yield) .
-
Iodination : Using sodium iodide (NaI) and iodine (I₂) under acidic conditions produces 5-iodo-2,3,4-trifluorobenzoic acid (60% yield) .
Table 1: Halogenation Reaction Conditions and Outcomes
| Halogen | Reagents/Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| Br₂ | MnO₂, H₂SO₄, 90°C | 5-Bromo derivative | 63% | 98.2% | |
| I₂ | NaI, H₂SO₄, 0–25°C | 5-Iodo derivative | 60% | >95% |
Nucleophilic Aromatic Substitution
The fluorine atoms at positions 2, 3, and 4 undergo substitution under basic or catalytic conditions:
-
Cyanide Displacement : Treatment with sodium cyanide (NaCN) in polar aprotic solvents replaces fluorine at position 5 with a nitrile group, forming 2,3,4-trifluoro-5-cyanobenzoic acid .
-
Amination : Reacts with ammonia or amines under copper catalysis to yield amino-substituted derivatives .
Key Factor : Steric and electronic effects favor substitution at position 5 due to reduced steric hindrance .
Aldehyde Functionalization
The formyl group (-CHO) participates in condensation and oxidation-reduction reactions:
Condensation with Urea
-
In Biginelli cyclization reactions, the aldehyde reacts with urea and acetylated indazoles under ytterbium triflate catalysis to form dihydropyrimidinone derivatives (e.g., intermediates for anticancer agents) .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl (-CH₂OH) group, yielding 2,3,4-trifluoro-5-(hydroxymethyl)benzoic acid.
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives. For example, coupling with 4-methylphenylboronic acid produces 2,3,4-trifluoro-5-(4-methylbenzoyl)benzoic acid .
Table 2: Cross-Coupling Reaction Parameters
| Partner | Catalyst | Solvent | Yield | Application | Source |
|---|---|---|---|---|---|
| 4-Methylphenylboronic acid | Pd(OAc)₂ | THF | 81% | Anticancer intermediates |
Acid-Derived Reactions
The carboxylic acid group enables salt formation and esterification:
Esterification
-
Reacts with methanol (MeOH) and H₂SO₄ to form methyl 2,3,4-trifluoro-5-formylbenzoate, a precursor for further functionalization.
Amidation
-
Coupling with amines (e.g., 5-aminoindazole) using EDCl/HOBt forms amides critical in drug discovery .
Thermal and Stability Data
-
Decarboxylation : At temperatures >200°C, the compound loses CO₂ to form 2,3,4-trifluorobenzaldehyde.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strongly basic media (pH >10) .
Mechanistic Insights
Scientific Research Applications
2,3,4-Trifluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with enhanced bioavailability and efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-5-formylbenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated benzoic acids are critical in medicinal and materials chemistry due to their enhanced stability and reactivity. Below is a comparative analysis of 2,3,4-Trifluoro-5-formylbenzoic acid with structurally related compounds:
Table 1: Comparison of Key Properties
Key Differences and Insights
Acidity : The trifluoro substitution in 2,3,4-Trifluoro-5-formylbenzoic acid enhances acidity compared to hydroxylated analogs (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid). The formyl group’s electron-withdrawing nature further lowers pKa relative to compounds with electron-donating groups (-OH or -Cl).
Reactivity : The formyl group distinguishes the compound from hydroxyl- or halogen-substituted analogs. It facilitates reactions like condensations (e.g., forming hydrazones or imines), which are less accessible in hydroxylated derivatives.
Synthesis : Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid involves bromination and hydrolysis steps , whereas introducing a formyl group into a fluorinated aromatic system may require formylation via Vilsmeier-Haack or directed ortho-metalation strategies.
Biological Activity
2,3,4-Trifluoro-5-formylbenzoic acid is a benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound contains trifluoromethyl groups, which significantly influence its chemical behavior and biological interactions. This article reviews the biological activity of 2,3,4-trifluoro-5-formylbenzoic acid, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 2,3,4-trifluoro-5-formylbenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. The presence of trifluoromethyl groups enhances the acidity and reactivity of the compound compared to its non-fluorinated counterparts. The synthesis process often includes halogenation steps to introduce the trifluoro group effectively .
Antimicrobial Activity
Research has demonstrated that 2,3,4-trifluoro-5-formylbenzoic acid exhibits moderate antimicrobial properties. It has been tested against various bacterial strains and fungi. Notably, it showed significant activity against Escherichia coli and Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Candida albicans | 64 |
| Bacillus cereus | 16 |
| Aspergillus niger | 32 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using several cancer cell lines to determine the safety profile of 2,3,4-trifluoro-5-formylbenzoic acid. In vitro studies indicated that this compound does not exhibit significant cytotoxic effects on normal human fibroblasts at concentrations up to 10 μg/mL . However, it showed varying degrees of inhibition on cancer cell lines such as Hep-G2 and A2058.
The biological mechanisms through which 2,3,4-trifluoro-5-formylbenzoic acid exerts its effects appear to involve modulation of key cellular pathways. Studies suggest that it may enhance the activity of proteasome and autophagy-lysosome pathways in human cells, contributing to improved protein homeostasis . This action is particularly relevant in aging contexts where these pathways are known to decline.
Case Studies
- Antitumor Activity : A study evaluated the effects of several benzoic acid derivatives on tumor cell lines. Among these, 2,3,4-trifluoro-5-formylbenzoic acid demonstrated notable anti-proliferative effects against Hep-G2 cells with an IC50 value of approximately 25 µM .
- Antimicrobial Efficacy : In a comparative study assessing various benzoic acid derivatives for antimicrobial activity, 2,3,4-trifluoro-5-formylbenzoic acid was found to be more effective than traditional antibiotics against resistant strains of bacteria .
Q & A
Q. What role does the trifluoromethyl group play in enhancing metabolic stability of derived pharmaceuticals?
- Methodology : The CF3 group reduces oxidative metabolism by cytochrome P450 enzymes. Perform in vitro microsomal stability assays comparing trifluoromethylated vs. non-fluorinated analogs. Molecular docking studies predict interactions with target proteins (e.g., hydrophobic pockets) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.11 g/mol (estimated) | |
| Melting Point Range | ~215–220°C (analog-based) | |
| pKa (estimated) | ~1.5–2.5 (due to fluorine EWGs) | |
| Solubility in DMSO | >50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
